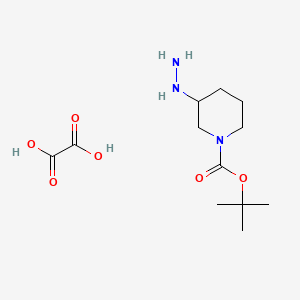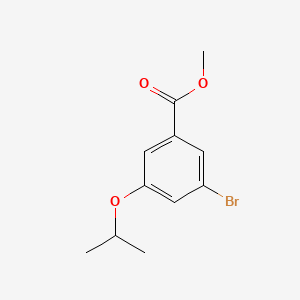
Fmoc-N-Me-D-Cys(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-D-Cys(Trt)-OH is a peptide derivative used in the synthesis of peptides, proteins, and other molecules. It is a modified form of cysteine, which is a sulfur-containing amino acid found in proteins. Fmoc-N-Me-D-Cys(Trt)-OH is a derivative of cysteine that has been modified to make it more stable and more suitable for use in synthetic biology. It has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of Fmoc-N-Me-D-Cys(Trt)-OH involves the protection of the cysteine thiol group and the N-methyl group, followed by Fmoc protection of the amino group. The Trt group is used as a protecting group for the cysteine side chain. The deprotection of the Fmoc group and the final deprotection of the Trt and N-methyl groups yield the desired compound.
Starting Materials
N-methyl-D-cysteine, Trityl chloride, Diisopropylethylamine (DIPEA), Fmoc-Cl, Hydrogen chloride (HCl), Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Triisopropylsilane (TIPS), Tetrabutylammonium fluoride (TBAF)
Reaction
Protection of N-methyl group with trityl chloride in the presence of DIPEA in DCM, Protection of cysteine thiol group with TIPS in DMF, Fmoc protection of amino group with Fmoc-Cl and DIPEA in DMF, Deprotection of Fmoc group with 20% piperidine in DMF, Deprotection of trityl group with 1% HCl in MeOH, Deprotection of N-methyl group with TBAF in DMF
Aplicaciones Científicas De Investigación
Fmoc-N-Me-D-Cys(Trt)-OH has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery. In protein engineering, Fmoc-N-Me-D-Cys(Trt)-OH can be used to modify proteins to increase their stability, solubility, and activity. In gene therapy, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells. In drug discovery, Fmoc-N-Me-D-Cys(Trt)-OH can be used to create novel peptides with potential therapeutic benefits.
Mecanismo De Acción
Fmoc-N-Me-D-Cys(Trt)-OH acts as a stabilizing agent in the synthesis of peptides, proteins, and other molecules. It can also be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability, solubility, and activity of proteins, and it can be used to deliver gene-editing tools to target cells. In addition, Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments has several advantages. It is a highly stable and specific reagent, and it can be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits. However, there are some limitations to the use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments. It is expensive, and it can be difficult to work with due to its high reactivity.
Direcciones Futuras
There are several potential future directions for the use of Fmoc-N-Me-D-Cys(Trt)-OH. It could be used to create novel peptides and proteins with improved stability, solubility, and activity. In addition, it could be used to deliver gene-editing tools to target cells more efficiently and effectively. Furthermore, it could be used to create novel drugs with improved therapeutic benefits. Finally, it could be used to create novel materials for use in biomedical applications.
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Cys(Trt)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)

![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)
